N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that includes a methoxy group, a methylsulfanyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfanyl groups can be oxidized under specific conditions.
Reduction: The benzamide core can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a methoxybenzamide derivative, while reduction of the benzamide core can yield an amine derivative.
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The methoxy, methylsulfanyl, and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-methoxy-4-(methylsulfanyl)-N-(2-phenylethyl)benzamide
- N-(2-chlorobenzyl)-2-methoxy-4-(methylsulfanyl)benzamide
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-20-10(7-8-21-2)9-18-13(19)11-5-3-4-6-12(11)14(15,16)17/h3-6,10H,7-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYVMULZSXVCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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